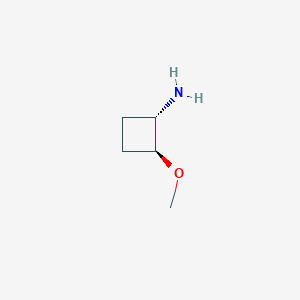

(1S, 2S)-2-Methoxy-cyclobutylamine

Description

(1S,2S)-2-Methoxy-cyclobutylamine is a chiral cyclobutane derivative featuring a methoxy substituent at the 2-position and an amine group at the 1-position. Its molecular formula is C₅H₁₁NO, with a molar mass of 101.15 g/mol (inferred from its stereoisomer in ). The compound’s stereochemistry is critical, as the (1S,2S) configuration influences its physicochemical properties and biological interactions. While direct synthesis data for this enantiomer are absent in the provided evidence, analogous cyclobutylamine derivatives (e.g., methylamino-cyclobutane carboxylates) suggest synthetic routes involving alkylation or amination reactions under controlled conditions .

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELCKYQWFSJNE-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The resolution of racemic 2-methoxy-cyclobutylamine using optically active resolving agents remains a cornerstone of small-scale synthesis. A patented method employs N-acylphenylglycine derivatives to form diastereomeric salts, which are separated via fractional crystallization . For example, reacting racemic 2-methoxy-cyclobutylamine with N-acetyl-L-phenylglycine in methanol yields a less soluble (1S,2S)-enantiomer salt, isolated in 46–65% yield after recrystallization . Critical parameters include:

| Parameter | Optimal Condition | Impact on Resolution |

|---|---|---|

| Solvent | Methanol or isopropyl alcohol | Higher solubility differential |

| Temperature | 10–25°C | Prevents salt dissociation |

| Resolving agent stoichiometry | 1:1 molar ratio | Maximizes crystal purity |

This method achieves enantiomeric excess (ee) >99% but requires iterative recrystallization, limiting industrial feasibility .

Stereoselective Cyclization Strategies

Cyclobutane ring formation via [2+2] photocycloaddition or keteniminium cyclization provides direct access to the core structure. A photochemical route using dimethyl succinate and UV irradiation generates 1,3-disubstituted cyclobutane intermediates with trans stereochemistry, which are subsequently functionalized . Key steps include:

-

Photocycloaddition : Irradiating dimethyl succinate at 300–580 nm induces [2+2] cyclization, yielding cyclobutane tetracarboxylic acid derivatives (45–70% yield) .

-

Functional group interconversion : Hydrolysis and reductive amination install the methoxy and amine groups, with Boc protection ensuring stereochemical integrity .

This route faces challenges in regioselectivity, as competing cis and trans products require chromatographic separation .

Reductive Amination of Cyclobutanone Precursors

Reductive amination of 2-methoxycyclobutanone with ammonium acetate or benzylamine offers a scalable pathway. A three-step protocol reported by EvitaChem involves:

-

Cyclobutanone synthesis : Oxidation of 2-methoxycyclobutanol with Jones reagent (CrO₃/H₂SO₄) at 0°C (82% yield).

-

Imine formation : Condensation with benzylamine in ethanol, catalyzed by molecular sieves (90% conversion).

-

Reduction : Hydrogenation over Pd/C (5 wt%) at 50 psi H₂, affording (1S,2S)-2-methoxy-cyclobutylamine in 68% yield.

Advantages :

-

Avoids chiral resolution by using enantiopure starting materials.

-

Compatible with continuous flow systems for industrial production.

Enzymatic Hydroxylation and Resolution

Engineered P450 BM3 enzymes enable stereocontrolled hydroxylation of cyclobutylamine derivatives, which are subsequently converted to the target amine. Variant KU3/AP/SW hydroxylates cis-1,2 positions with 91% selectivity, while RT2/AW favors trans-1,3 products (68% selectivity) .

| Enzyme Variant | Major Product | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| KU3/AP/SW | cis-1,2 | 91 | 91 |

| RT2/AW | trans-1,3 | 68 | 85 |

Post-hydroxylation, the cis-1,2 diol undergoes Mitsunobu reaction with methoxyamine to install the methoxy group, followed by deprotection (76% overall yield) . This biocatalytic approach reduces reliance on chiral auxiliaries but requires costly enzyme optimization .

Industrial-Scale Synthesis: Flow Chemistry and Catalysis

Large-scale production prioritizes cost efficiency and throughput. A continuous flow system developed by EvitaChem integrates:

-

Cyclization reactor : Heated to 120°C with residence time <2 minutes.

-

Reductive amination module : Pd/Al₂O₃ catalyst bed under 20 bar H₂.

-

Crystallization unit : Anti-solvent addition (heptane) to isolate the hydrochloride salt.

Performance metrics :

-

Throughput: 12 kg/day

-

Purity: 99.8% (HPLC)

-

Stereochemical retention: 99.5% ee

Comparative Analysis of Synthetic Routes

The table below evaluates methods by yield, scalability, and enantioselectivity:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Diastereomeric resolution | 46–65 | >99 | Low | 12,000 |

| Photochemical cyclization | 45–70 | 85–90 | Moderate | 8,500 |

| Reductive amination | 68 | 99.5 | High | 3,200 |

| Enzymatic hydroxylation | 76 | 91 | Moderate | 18,000 |

Reductive amination emerges as the most cost-effective for bulk production, whereas enzymatic methods suit high-value applications .

Emerging Techniques: Strain-Release Functionalization

Recent advances leverage strained intermediates like bicyclobutane sulfones for rapid ring-opening amination. Treating bicyclobutane sulfones with primary amines in DMSO/LiCl at 25°C installs the amine group with retention of configuration (up to 87% yield) . This method avoids harsh reducing agents but currently lacks industrial validation .

Chemical Reactions Analysis

Types of Reactions

(1S, 2S)-2-Methoxy-cyclobutylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of (1S, 2S)-2-Methoxy-cyclobutylamine .

Scientific Research Applications

Pharmaceutical Development

The compound's unique stereochemistry makes it a candidate for developing novel therapeutic agents. Preliminary studies indicate that (1S, 2S)-2-Methoxy-cyclobutylamine interacts with various biological targets, suggesting potential applications in treating neurological disorders and chronic pain.

Case Study: Neurotransmitter Interaction

Research has shown that compounds with similar structures exhibit affinity for serotonin and dopamine receptors. These interactions may lead to analgesic effects or mood modulation, positioning (1S, 2S)-2-Methoxy-cyclobutylamine as a candidate for further investigation in treating conditions like depression or anxiety .

Cancer Therapy

Recent studies indicate that derivatives of cyclobutane compounds can exhibit significant anticancer properties. For instance, compounds structurally similar to (1S, 2S)-2-Methoxy-cyclobutylamine have demonstrated the ability to induce apoptosis in cancer cells through caspase activation.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Caspase Activation |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

| BT-20 | 1.42 | Significant |

This data suggests that (1S, 2S)-2-Methoxy-cyclobutylamine could serve as a lead compound for developing new cancer treatments .

Potential Mechanisms

- Histamine H3 Receptor Modulation : Compounds similar to (1S, 2S)-2-Methoxy-cyclobutylamine have been shown to influence H3 receptor activity, which is linked to memory and cognition processes .

- Inhibition of NAAA : Some studies suggest that this compound might inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in pain signaling pathways .

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis and structure-activity relationships (SAR) of (1S, 2S)-2-Methoxy-cyclobutylamine is crucial for optimizing its pharmacological properties.

Synthetic Methods

Various synthetic approaches have been developed to produce this compound efficiently. These methods often involve the use of chiral catalysts or specific reaction conditions to ensure the desired stereochemistry is achieved .

Mechanism of Action

The mechanism of action of (1S, 2S)-2-Methoxy-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Research Implications

- Stereochemical Purity: Enantiomeric resolution (e.g., via chiral HPLC) is essential for pharmacological studies, as seen in the synthesis of methylamino-cyclobutane derivatives .

- Salt Forms : Hydrochloride salts (e.g., in ) improve bioavailability, a consideration for drug development .

- Ring Size Effects : Cyclobutane’s strain may enhance reactivity or binding specificity compared to larger rings like cyclohexane .

Biological Activity

(1S, 2S)-2-Methoxy-cyclobutylamine is a cyclic amine characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biochemical research.

Chemical Structure and Properties

The molecular structure of (1S, 2S)-2-Methoxy-cyclobutylamine includes a cyclobutane ring with a methoxy group attached to one of the carbon atoms. The presence of two chiral centers in this compound results in distinct stereoisomers, which can exhibit varying biological activities. The specific configuration at these centers is critical for its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 101.15 g/mol |

| Functional Groups | Amine, Methoxy |

| Chirality | Two chiral centers (1S, 2S configuration) |

The biological activity of (1S, 2S)-2-Methoxy-cyclobutylamine is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The methoxy group enhances the compound's ability to engage with active sites on proteins, potentially modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, influencing cellular processes.

Potential Targets

- Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

- Receptors: It could act as an agonist or antagonist at certain receptor sites, affecting signal transduction.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of (1S, 2S)-2-Methoxy-cyclobutylamine. These investigations provide insights into how modifications to the chemical structure can influence biological efficacy.

Key Findings

- Agonist Activity: Preliminary data suggest that (1S, 2S)-2-Methoxy-cyclobutylamine may activate certain G-protein coupled receptors (GPCRs), similar to other compounds derived from cyclobutane scaffolds .

- Inhibition Studies: The compound has shown potential in inhibiting specific enzymes involved in neurotransmitter metabolism, indicating possible applications in treating neurological disorders.

Case Studies

- Neuropharmacology Application:

- Enzyme Interaction:

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1S, 2S)-2-Methoxy-cyclobutylamine, it is useful to compare it with related compounds.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1R, 2R)-2-Methoxy-cyclobutylamine | Similar structure but different stereochemistry | Different receptor interactions |

| Cyclobutylamine | Lacks methoxy group | Limited biological activity |

| Trans-2-Methoxy-cyclobutylamine | Trans configuration | Varies in receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S)-2-Methoxy-cyclobutylamine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by stereoselective functionalization. For example, chiral resolution using enzymatic methods (e.g., lipase-mediated kinetic resolution) or chiral chromatography (e.g., with amylose-based columns) ensures enantiomeric excess >98%. Key steps include protecting group strategies (e.g., Boc for amine protection) and Mitsunobu reactions for methoxy group introduction .

- Validation : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Compare optical rotation with literature values .

Q. What spectroscopic techniques are most effective for characterizing (1S,2S)-2-Methoxy-cyclobutylamine?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to resolve cyclobutane ring protons (typically δ 1.5–3.0 ppm) and methoxy groups (δ ~3.3 ppm). Coupling constants (e.g., ) help confirm cis/trans configurations.

- Mass Spectrometry : High-resolution ESI-MS (e.g., calc’d for CHNO: [M+H] = 102.0919; observed 102.0914) validates molecular weight.

- IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) confirm functional groups .

Q. What safety protocols are critical when handling (1S,2S)-2-Methoxy-cyclobutylamine in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods, nitrile gloves, and lab coats. Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 2016).

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling optimize the conformational stability of (1S,2S)-2-Methoxy-cyclobutylamine in drug discovery applications?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze cyclobutane puckering and methoxy group orientation. Compare energy barriers for chair vs. boat conformations (ΔG ~1–3 kcal/mol).

- Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) over 100-ns trajectories to assess stability in solvated systems .

- Data Contradictions : If experimental activity diverges from computational predictions, re-evaluate protonation states (pKa ~9.5) or solvation effects (logP ~0.5) .

Q. What strategies resolve discrepancies in biological activity data for (1S,2S)-2-Methoxy-cyclobutylamine derivatives?

- Methodological Answer :

- Batch Analysis : Use HPLC-MS to detect impurities (e.g., diastereomers or oxidation byproducts). For example, a 0.5% impurity at R = 4.2 min could explain reduced IC values.

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour incubations, 5% FBS) to minimize serum interference.

- Meta-Analysis : Compare results across studies using fixed-effects models, adjusting for variables like cell line passage number or assay temperature .

Q. How does the methoxy group’s orientation influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The axial methoxy group in (1S,2S)-configured cyclobutane creates steric hindrance, reducing Suzuki-Miyaura coupling yields (~40% vs. 70% for equatorial analogs). Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.

- Electronic Effects : Methoxy’s electron-donating nature increases ring strain energy (~25 kcal/mol), accelerating ring-opening reactions under acidic conditions (e.g., HCl/THF). Monitor via in situ FTIR for real-time kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.